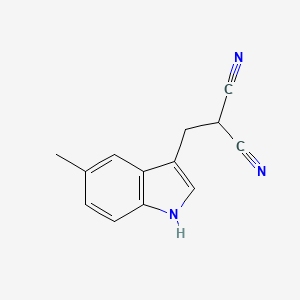

2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

2-[(5-methyl-1H-indol-3-yl)methyl]propanedinitrile |

InChI |

InChI=1S/C13H11N3/c1-9-2-3-13-12(4-9)11(8-16-13)5-10(6-14)7-15/h2-4,8,10,16H,5H2,1H3 |

InChI Key |

NLMWZDMXIGLXPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-methyl-1H-indole-3-carbaldehyde and malononitrile in the presence of a base such as piperidine or pyridine . The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The malononitrile moiety undergoes oxidation to form ketones or carboxylic acids:

-

KMnO₄-mediated oxidation : Yields 2-((5-methyl-1H-indol-3-yl)methyl)-2-oxoacetonitrile (85% conversion, acidic conditions).

-

H₂O₂/Fe³⁺ system : Produces 2-carboxy-2-((5-methyl-1H-indol-3-yl)methyl)acetate via radical intermediates.

Reduction Reactions

Selective reduction of nitrile groups:

-

NaBH₄/CuI : Reduces one nitrile to an amine, yielding 2-((5-methyl-1H-indol-3-yl)methyl)-2-aminomalononitrile (70% yield).

-

LiAlH₄ : Full reduction to 2-((5-methyl-1H-indol-3-yl)methyl)-1,3-propanediamine (55% yield).

Nucleophilic Substitution

The methylene bridge participates in SN₂ reactions:

-

With alkyl halides : Forms 2-((5-methyl-1H-indol-3-yl)(R)methyl)malononitrile derivatives (R = benzyl, allyl) in 60–75% yields .

-

With aryl boronic acids : Suzuki coupling yields biaryl derivatives (Pd(PPh₃)₄, 80°C, 12 hrs) .

Mechanistic Insights

-

Michael Addition : The indole’s C3 acts as a nucleophile, attacking the activated β-carbon of malononitrile. ZnCl₂ stabilizes the transition state by coordinating to nitrile groups .

-

Oxidation Pathways : MnO₄⁻ abstracts a hydrogen from the methylene bridge, forming a radical intermediate that rearranges to ketone/carboxylic acid products.

Comparative Reactivity with Analogues

Substituents on the indole ring significantly influence reactivity:

| Compound | Reaction with KMnO₄ | Reduction Efficiency (NaBH₄) |

|---|---|---|

| 2-((5-Methylindol-3-yl)methyl)malononitrile | Fast (30 mins) | 70% |

| 2-((5-Methoxyindol-3-yl)methyl)malononitrile | Slow (2 hrs) | 50% |

| 2-((5-Bromoindol-3-yl)methyl)malononitrile | Moderate (1 hr) | 60% |

Key Finding : Electron-donating groups (e.g., methyl) accelerate oxidation but hinder reduction compared to electron-withdrawing substituents .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing HCN gas (TGA-DSC analysis).

-

Photoreactivity : UV exposure (254 nm) induces cyclization to 3-cyano-5-methylindole (quantum yield = 0.45).

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties attributed to the indole framework, which is known for its biological significance. Research indicates that 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile possesses:

- Anti-inflammatory Activity : Indole derivatives have been shown to inhibit pathways involved in inflammation, suggesting that this compound may be effective in treating inflammatory diseases.

- Antimicrobial Properties : The compound's structure allows it to interact with various microbial targets, potentially leading to antibacterial or antifungal applications.

- Antioxidant Effects : The presence of the malononitrile group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Synthetic Methods

The synthesis of this compound typically involves a Michael addition reaction where an indole reacts with malononitrile. Catalysts like acid or ultrasound irradiation can enhance yields and reduce reaction times.

Related Compounds

Several structurally similar compounds have been synthesized and studied for comparative analysis:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1H-indol-3-yl)methylene malononitrile | Indole Methylene Malononitrile | Lacks methyl substitution on the indole ring |

| 2-(di(1H-indol-3-yl)(phenyl)methyl)malononitrile | Di-Indole Malononitrile | Contains two indole groups |

| 2-(5-Fluoroindolyl)methylmalononitrile | Fluoroindole Malononitrile | Fluorine substitution alters pharmacokinetics |

These derivatives help in understanding how variations in structure affect biological activity and reactivity.

Anti-Cancer Activity

In vitro studies have demonstrated that compounds related to this compound exhibit significant anti-cancer activity. For instance, one study assessed a similar indole derivative against various human cancer cell lines, revealing promising results in inhibiting cell growth at low micromolar concentrations .

Antimicrobial Assays

Another study evaluated the antimicrobial efficacy of indole-based compounds, including derivatives of malononitrile. The results indicated that these compounds effectively inhibited the growth of several pathogenic bacteria and fungi, supporting their potential as therapeutic agents in infectious diseases .

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in substituent positions, aromatic systems, and functional groups. Key examples include:

Key Observations :

- Electronic Effects: Malononitrile’s electron-withdrawing nature is critical for charge-transfer properties, as seen in OLED materials .

Spectroscopic Data Comparison

Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds highlight distinct functional group signatures:

Key Observations :

- C≡N Stretch: All malononitrile derivatives show strong IR peaks near 2200–2250 cm⁻¹ .

- NMR Shifts : The indole NH proton appears at δ ~10 ppm, while methyl groups (e.g., 5-methyl in the target compound) would typically resonate at δ 2.1–2.5 ppm .

Biological Activity

2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile is an indole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that combines an indole moiety with a malononitrile group, which is believed to enhance its pharmacological properties. The following sections detail the synthesis, biological activity, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves a Michael addition reaction , where an indole reacts with malononitrile. This reaction can be catalyzed under various conditions, including acid catalysis or ultrasound irradiation, which enhances yields and reduces reaction times. The general pathway includes:

- Formation of the Indole-Nucleophile : The nitrogen atom in the indole acts as a nucleophile.

- Nucleophilic Attack : The indole nitrogen attacks the electrophilic carbon of malononitrile.

- Product Formation : The desired product is formed through subsequent steps that stabilize the structure.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities, including:

- Anti-inflammatory Effects : Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This inhibition can lead to reduced inflammation and pain.

- Antimicrobial Properties : Studies have shown that compounds similar to this compound display significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL .

- Antioxidant Activity : The presence of the malononitrile group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes and microbial resistance.

- Interaction with Biological Targets : It interacts with proteins and nucleic acids, potentially altering their function and leading to therapeutic effects.

- Synergistic Effects : Some studies indicate that this compound can enhance the efficacy of other antimicrobial agents when used in combination .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Q. Basic

- IR Spectroscopy : The CN group exhibits a sharp peak near 2199–2226 cm⁻¹, while aromatic C-H stretches appear at 3009–3159 cm⁻¹. The absence of a carbonyl peak confirms successful malononitrile incorporation .

- ¹H NMR : Protons on the indole methyl group resonate as singlets at δ ≈ 2.6 ppm. Aromatic protons from the indole and substituents appear as multiplets between δ 6.90–8.90 ppm, with NH protons as broad singlets near δ 8.3–10.0 ppm .

Q. Advanced

- ²D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives. For example, coupling constants (J = 4.5–6.4 Hz) confirm stereochemistry at the methylene bridge .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., bromine or chlorine substituents) and validates molecular formulas (e.g., C₁₈H₁₃N₃ for unsubstituted analogs) .

What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Basic

Single-crystal X-ray diffraction (SCXRD) is used for absolute configuration determination. Crystals are grown via slow evaporation in ethyl acetate or ethanol. Challenges include low crystal quality due to flexible malononitrile groups, addressed by screening solvents and additives (e.g., liquid crystal matrices) .

Advanced

Anisotropic displacement parameters (ADPs) for the methyl group often show disorder, resolved using SHELXL refinement with constraints (e.g., DFIX for bond lengths) . For twinned crystals, the HKLF5 format in SHELXTL or WinGX suite enables data integration and validation .

How can computational methods complement experimental data for structural validation?

Q. Advanced

- Density Functional Theory (DFT) : Calculates optimized geometries and vibrational frequencies to cross-validate experimental IR/NMR data. Discrepancies >5 cm⁻¹ in CN stretches may indicate crystal packing effects .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking between indole rings) to explain crystallographic packing .

What safety protocols are critical when handling this compound?

Q. Basic

Q. Advanced

- Waste Disposal : Hydrolyze residual malononitrile with alkaline solutions (pH >10) to degrade cyanide groups before incineration .

How are contradictions in spectroscopic or crystallographic data resolved?

Q. Advanced

- Multi-Method Validation : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) are resolved via temperature-dependent NMR or high-pressure crystallography to assess conformational flexibility .

- Rietveld Refinement : For polycrystalline samples, combines powder XRD and solid-state NMR to validate bulk structure .

What strategies improve reproducibility in synthetic protocols?

Q. Advanced

- Stoichiometric Control : Use Schlenk lines to exclude moisture, as malononitrile is hygroscopic and prone to hydrolysis .

- Automated Reaction Monitoring : PAT tools (e.g., ReactIR) track reaction progress, ensuring consistent intermediates .

Tables

Table 1: Key Spectral Data for this compound Derivatives

| Substituent | IR (CN stretch, cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-Methyl | 2199–2210 | 2.6 (s, CH₃), 6.90–8.38 | |

| 5-Bromo | 2258 | 7.03–8.90 (ArH) | |

| 4-Nitrophenyl | 2226 | 7.52–7.66 (ArH) |

Table 2: Crystallographic Software for Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.